7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used. .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including any reactions that it is particularly prone to. It might also discuss the compound’s reactivity and stability .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral data .Scientific Research Applications
Synthesis and Structural Studies
Synthetic Pathways and Ring-Opening Reactions : Research has demonstrated methods for synthesizing derivatives of morpholine and pyrrole-diones, highlighting ring-opening reactions and the formation of stable cyclic compounds. These studies lay the groundwork for the synthesis of complex molecules, including chromeno[2,3-c]pyrrole-3,9-diones (Šafár̆ et al., 2000).
Crystal Structures and Molecular Interactions : Investigations into the crystal structures and molecular interactions of compounds similar to 7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione provide insights into their potential applications in materials science and drug design (Kaynak et al., 2013).
Photoluminescence and Electronic Applications
- Photoluminescent Materials : Research into conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units, which share structural similarities with the compound , has shown promising applications in electronic and photoluminescent materials. These materials have potential uses in optoelectronic devices due to their strong photoluminescence and stability (Beyerlein & Tieke, 2000).
Bioorganic Chemistry and Pharmacology
- Antitubercular Agents : Studies have synthesized and evaluated the antitubercular activity of pyridine and quinolinone derivatives, showcasing the potential of morpholine and pyrrole-dione derivatives in developing new therapeutic agents (Kantevari et al., 2011).
Polymers and Material Science
- Polymerization Studies : Investigations into the polymerization of morpholine derivatives provide insight into the synthesis of polymers with potential applications in biodegradable materials and medical devices. These studies explore the properties and applications of polymers derived from morpholine-2,5-dione and similar compounds (Kricheldorf & Hauser, 2001).
Mechanism of Action
Target of Action
Similar compounds have been used in the development of photovoltaic materials .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets through a process of alkyl side chain induced backbone distortion . This interaction could potentially lead to changes in the structural conformation of the target, thereby affecting its function .
Biochemical Pathways
It is known that similar compounds play a crucial role in the photoactive layer of polymer solar cells (pscs), affecting the power conversion efficiency (pce) of these cells .
Result of Action
Similar compounds have been shown to enhance the power conversion efficiency (pce) of polymer solar cells (pscs) .
Action Environment
The environment can greatly influence the action, efficacy, and stability of this compound. For instance, the performance of similar compounds in polymer solar cells (PSCs) has been shown to be influenced by factors such as temperature, light intensity, and the presence of other compounds .
Future Directions
Properties
IUPAC Name |
7-methyl-2-(2-morpholin-4-ylethyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-3-13-33-20-6-4-5-19(17-20)24-23-25(30)21-16-18(2)7-8-22(21)34-26(23)27(31)29(24)10-9-28-11-14-32-15-12-28/h4-8,16-17,24H,3,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKAJJDPLPVQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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